molecular formula C11H16N2O5S2 B5540286 N-[4-(4-morpholinylsulfonyl)phenyl]methanesulfonamide

N-[4-(4-morpholinylsulfonyl)phenyl]methanesulfonamide

Cat. No. B5540286
M. Wt: 320.4 g/mol
InChI Key: PEEIMZUOKDIVAV-UHFFFAOYSA-N
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Description

N-[4-(4-morpholinylsulfonyl)phenyl]methanesulfonamide is a chemical compound synthesized through specific reactions and characterized by unique molecular and chemical properties. While specific studies on this compound are limited, the following information is derived from research on closely related compounds.

Synthesis Analysis

The synthesis of similar sulfonamide compounds typically involves cross-coupling reactions. For instance, a related compound, N-(2-Phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide, was synthesized using Sonogashira cross-coupling of specific precursors (Durgadas, Mukkanti, & Pal, 2012).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by specific bonding and spatial arrangements. For example, studies on similar molecules have utilized methods like X-ray diffraction to determine structural details (Binkowska et al., 2009).

Chemical Reactions and Properties

Compounds in this category participate in various chemical reactions, influencing their chemical properties. A study on a related compound, bis(phenylsulfonyl)methane, examined its response in the formation of complexes with organic bases, indicating the potential chemical reactivity of N-[4-(4-morpholinylsulfonyl)phenyl]methanesulfonamide (Glidewell, Lightfoot, & Patterson, 1995).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystalline structure, can be inferred from studies on similar compounds. For example, the study of N-(3,4-Dimethylphenyl)methanesulfonamide offers insights into the crystalline structure and packing of molecules in the solid state, which might be relevant for N-[4-(4-morpholinylsulfonyl)phenyl]methanesulfonamide as well (Gowda, Foro, & Fuess, 2007).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds and stability, are crucial for understanding this compound's behavior in various conditions. Insights can be gained from studies on similar sulfonamide compounds, like the modulation of antibiotic activity of 4-(Phenylsulfonyl) morpholine, another sulfonamide compound (Oliveira et al., 2015).

Scientific Research Applications

Antimicrobial and Modulating Activity

A study highlighted the antimicrobial and modulating activities of 4-(Phenylsulfonyl) morpholine, a compound closely related to N-[4-(4-morpholinylsulfonyl)phenyl]methanesulfonamide, against standard and multi-resistant strains of bacteria and fungi. This compound demonstrated a significant modulating effect when combined with antibiotics, reducing the minimum inhibitory concentration against resistant strains, indicating potential applications in overcoming antimicrobial resistance (Oliveira et al., 2015).

Inhibition of Carbonic Anhydrases

Research on aromatic sulfonamide inhibitors, including derivatives similar to N-[4-(4-morpholinylsulfonyl)phenyl]methanesulfonamide, revealed their effectiveness in inhibiting carbonic anhydrase isoenzymes. These compounds showed nanomolar half maximal inhibitory concentrations across different isoenzymes, suggesting their utility in designing inhibitors for therapeutic applications (Supuran et al., 2013).

Enzyme Reaction Modulation

A study on methanesulfonyl fluoride, closely related to N-[4-(4-morpholinylsulfonyl)phenyl]methanesulfonamide, found that substituted ammonium ions could modulate the rate of its reaction with acetylcholinesterase. This discovery opens avenues for understanding enzyme inhibition and the design of enzyme inhibitors with specific reaction rates (Kitz & Wilson, 1963).

Synthesis and Structural Studies

The synthesis and structural characterization of compounds containing the methanesulfonamide group have been explored for their potential applications in medicinal chemistry and drug design. For instance, the synthesis of N-(2-Phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide demonstrated the utility of cross-coupling reactions in creating complex molecules with potential therapeutic applications (Durgadas et al., 2012).

Electrophilic Reactions and Medicinal Chemistry

Research into the reactivity and applications of sulfonamides in medicinal chemistry revealed the potential of N-[4-(4-morpholinylsulfonyl)phenyl]methanesulfonamide derivatives in synthesizing biologically active molecules. For example, studies on the selective hydrolysis of methanesulfonate esters shed light on chemoselective reactions that could be utilized in drug synthesis and purification processes (Chan et al., 2008).

properties

IUPAC Name

N-(4-morpholin-4-ylsulfonylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O5S2/c1-19(14,15)12-10-2-4-11(5-3-10)20(16,17)13-6-8-18-9-7-13/h2-5,12H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEEIMZUOKDIVAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-({4-[(Methylsulfonyl)amino]phenyl}sulfonyl)morpholine

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